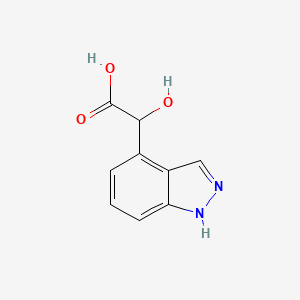

2-Hydroxy-2-(1H-indazol-4-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

2-hydroxy-2-(1H-indazol-4-yl)acetic acid |

InChI |

InChI=1S/C9H8N2O3/c12-8(9(13)14)5-2-1-3-7-6(5)4-10-11-7/h1-4,8,12H,(H,10,11)(H,13,14) |

InChI Key |

VEOIXCGGJVVFNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(C(=O)O)O |

Origin of Product |

United States |

Computational Chemistry Investigations of 2 Hydroxy 2 1h Indazol 4 Yl Acetic Acid and Analogues

Molecular Docking Studies for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Molecular docking studies on indazole derivatives have been crucial in identifying their potential as inhibitors for various protein targets. For instance, research on novel 1H-indazole analogues has demonstrated significant binding affinities with the Cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development. scispace.com Docking scores for certain derivatives, such as those containing difluorophenyl or 4-methoxyphenyl (B3050149) groups, have shown strong binding energies, indicating potent inhibitory potential. scispace.com

In other studies, indazole-based compounds have been evaluated as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a target for diseases like non-alcoholic steatohepatitis (NASH). nih.gov Docking simulations predicted that these derivatives could fit well into the ATP-binding pocket of the ASK1 kinase domain. nih.gov The binding affinity is a critical parameter derived from these studies, often expressed as a docking score (e.g., in kcal/mol) or predicted inhibitory constant (Ki), which helps in ranking and prioritizing compounds for further experimental testing. For example, certain 1H-indazole derivatives have shown potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), with IC50 values in the micromolar and even nanomolar range. nih.gov

Table 1: Predicted Binding Affinities of Selected Indazole Analogues against Protein Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Finding |

|---|---|---|---|

| 1H-Indazole Analogues | Cyclooxygenase-2 (COX-2) | -9.11, -8.80, -8.46 | Significant binding suggesting anti-inflammatory potential. scispace.com |

| Indazole Derivatives | Apoptosis signal-regulated kinase 1 (ASK1) | Not specified | Favorable fit within the ATP-binding pocket. nih.gov |

| 1H-Indazole Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC50 values of 5.3 µM to 720 nM | Potent inhibitory activity observed. nih.gov |

| 1H-Indazole-based Derivatives | Fibroblast growth factor receptors (FGFRs) | Inhibition range of 0.8–90 µM | Excellent ligand efficiencies noted. nih.gov |

Analysis of Hydrogen Bonding and Other Intermolecular Contacts in Active Sites

The analysis of intermolecular interactions, particularly hydrogen bonds, is fundamental to understanding the stability of a ligand-protein complex. The nitrogen atoms of the indazole ring are particularly important as they can act as both hydrogen bond donors and acceptors, facilitating strong interactions within the hydrophobic pockets of receptors. researchgate.net

In docking studies of ASK1 inhibitors, a key hydrogen bond was consistently observed between the N1-H of the indazole ring and the hinge region of the kinase, specifically with the amino acid residue Met132. nih.gov Additional hydrogen bonds were also identified between other parts of the ligand and residues such as Gln110 and Asp205, further stabilizing the complex. nih.gov Similarly, for COX-2 inhibitors, molecular dynamics simulations revealed that stable hydrogen bonds are formed within the active site, contributing to the compound's stable binding. scispace.com The presence of specific functional groups, like the carbohydrazide (B1668358) moiety at the C3 position of the indazole ring, has been identified as crucial for forming these vital interactions and achieving potent inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are developed to quantitatively correlate the structural features of indazole derivatives with their observed biological activities, such as inhibitory potency against a specific enzyme. nih.gov These models can be two-dimensional (2D-QSAR), using descriptors calculated from the 2D structure, or three-dimensional (3D-QSAR), which considers the 3D conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods. The development of these models involves creating a training set of compounds with known activities to build the model and a test set to validate its predictive power. A robust QSAR model is characterized by high correlation coefficients (r²) and predictive r² (q²) values, indicating a strong correlation between structure and activity and good predictive ability.

Through QSAR studies, specific structural features or physicochemical properties (descriptors) that are critical for the biological activity of indazole derivatives can be identified. nih.gov For ASK1 inhibitors, structure-activity relationship (SAR) studies, which are often a precursor to or part of QSAR analysis, have revealed that substitutions at different positions of the indazole ring significantly impact potency. nih.gov For example, the nature of the substituent at the C3 position of the indazole ring has been shown to be crucial for the inhibitory activity against IDO1. nih.gov These descriptors can be steric (related to the size and shape of the molecule), electronic (related to the distribution of electrons), or hydrophobic. Identifying these key descriptors helps in understanding the mechanism of action and in designing new, more potent analogues by optimizing these features.

Density Functional Theory (DFT) Studies for Electronic and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is valuable for analyzing the electronic properties and conformational preferences of molecules like 2-Hydroxy-2-(1H-indazol-4-yl)acetic acid.

DFT calculations have been employed to understand the reactivity differences between indazole and other related heterocyclic electrophiles. pnrjournal.com These studies can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is critical for predicting a molecule's reactivity and its potential to interact with biological targets. For instance, understanding the electronic properties can explain why certain positions on the indazole ring are more susceptible to chemical modification or interaction with receptor sites. pnrjournal.com Conformational analysis using DFT helps to identify the most stable, low-energy three-dimensional shapes of the molecule, which is essential information for accurate molecular docking and 3D-QSAR studies.

Calculation of HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A larger energy gap generally implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. nih.govresearchgate.net

While direct computational studies on this compound are not extensively available in the reviewed literature, research on analogous indazole derivatives provides valuable insights. Density Functional Theory (DFT) is a commonly employed method for these calculations. nih.govresearchgate.net For instance, a study on various 3-carboxamide indazole derivatives using DFT with the B3LYP/6-311+G(d,p) basis set revealed a range of HOMO-LUMO energy gaps depending on the substituents. nih.gov In one investigation, the calculated energy gaps for a series of indazole derivatives were found to be significant, indicating their stable nature. nih.gov The HOMO and LUMO distributions in these molecules typically span across the indazole core, with the precise localization influenced by the nature and position of substituents. nih.gov

The molecular electrostatic potential (MEP) map is another valuable tool derived from these calculations, which helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.gov For indazole derivatives, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylic acid group are expected to be electron-rich regions, while the hydrogen atoms are electron-deficient.

Below is a hypothetical data table illustrating the kind of data generated from such computational studies for analogous indazole compounds.

| Compound (Analogue) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 1-Butyl-1H-indazole-3-carboxamide | -6.25 | -1.10 | 5.15 |

| 1-(4-Fluorophenyl)-1H-indazole-3-carboxamide | -6.50 | -1.50 | 5.00 |

| 1-(4-Nitrophenyl)-1H-indazole-3-carboxamide | -7.00 | -2.50 | 4.50 |

This table is illustrative and based on general findings for indazole derivatives, not specific to this compound.

Elucidation of Conformational Preferences and Tautomerism

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods can predict the most stable conformations and the energy barriers between them. For this compound, the key rotatable bonds would be around the chiral center and the bond connecting the acetic acid moiety to the indazole ring.

A significant aspect of indazole chemistry is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H and 2H tautomers. nih.govnih.govresearchgate.net Computational studies, often employing DFT methods, have consistently shown that for most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.govresearchgate.net This stability is attributed to the benzenoid character of the fused ring in the 1H form, as opposed to the less stable quinonoid structure in the 2H form. researchgate.net Therefore, it is highly probable that this compound predominantly exists as the 1H-tautomer.

Conformational analysis of bioactive indazole analogues has been performed to understand their structure-activity relationships. nih.gov These studies help in identifying the low-energy conformations that are likely to be recognized by and bind to biological targets. The presence of the hydroxyl and carboxylic acid groups in this compound allows for the possibility of intramolecular hydrogen bonding, which could significantly influence its conformational preferences.

Molecular Dynamics (MD) Simulations for Ligand Stability and Dynamics

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules and their complexes, offering a dynamic perspective that is not captured by static computational models.

Assessing Ligand-Target Complex Stability Over Time

For indazole derivatives, which are known to inhibit various protein targets such as kinases, MD simulations have been employed to confirm the stability of their binding modes predicted by molecular docking. nih.govmdpi.com A stable binding is typically characterized by a low and converging RMSD for the ligand within the binding pocket, indicating that it does not diffuse away from its initial docked pose. The persistence of key hydrogen bonds and other non-covalent interactions throughout the simulation further corroborates a stable ligand-target complex. nih.gov While no specific MD simulation data for this compound is publicly available, the principles from studies on analogous compounds would apply.

Investigating Conformational Changes and Flexibility

MD simulations are also invaluable for exploring the conformational landscape of a ligand in solution or within a binding site. nih.gov This is particularly important for flexible molecules like this compound. The simulations can reveal the range of accessible conformations and the transitions between them, providing a more realistic picture than static models. nih.gov

The analysis of the trajectory from an MD simulation can identify the most populated conformational clusters and the dihedral angle distributions for the rotatable bonds. This information can be crucial for understanding how the molecule might adapt its shape to fit into a binding pocket, a concept known as "conformational selection" or "induced fit". nih.gov For this compound, simulations could elucidate the flexibility of the acetic acid side chain and its orientation relative to the indazole ring, which would be critical for its interaction with a potential biological target.

Below is a hypothetical table summarizing the types of results obtained from MD simulations of a ligand-protein complex.

| Simulation Metric | Value/Observation | Interpretation |

| Ligand RMSD | 0.5 - 1.5 Å (converged) | The ligand is stably bound in the active site. |

| Protein Backbone RMSD | 1.0 - 2.0 Å (stable) | The overall protein structure is not significantly perturbed by ligand binding. |

| Key Hydrogen Bonds | Maintained >80% of simulation time | Specific interactions crucial for binding are persistent. |

| Conformational Clusters | 2 major clusters identified | The ligand adopts a limited set of conformations in the bound state. |

This table is illustrative and represents typical findings from MD simulation studies of ligand-protein complexes.

Investigation of Biological Activities and Mechanisms of Action for 2 Hydroxy 2 1h Indazol 4 Yl Acetic Acid Derivatives

Exploration of Potential Therapeutic Areas for Indazole-Acetic Acid Compounds

The structural versatility of the indazole ring allows for the development of derivatives with diverse biological activities. Research has highlighted the potential of these compounds in oncology, inflammation, infectious diseases, and more.

Anticancer Mechanisms: Kinase Inhibition (e.g., TTK inhibitors, VEGF/PDGF receptor tyrosine kinases)

The inhibition of protein kinases is a crucial strategy in modern cancer therapy. Indazole derivatives have emerged as a significant class of kinase inhibitors.

Certain indazole-based compounds have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF) receptors, which are all implicated in tumor angiogenesis and growth. nih.gov For instance, a library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as VEGFR-2 inhibitors. nih.gov One of the most potent compounds from this series, W13 , demonstrated significant inhibition of VEGFR-2 with an IC50 value of 1.6 nM. nih.gov This compound also showed potent anti-proliferative activity against HGC-27 gastric cancer cells. nih.gov

Furthermore, some 3-substituted indolin-2-ones bearing a propionic acid functionality have been identified as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. nih.gov This highlights the potential of combining the indazole (or a related heterocyclic core) with an acidic side chain to achieve potent kinase inhibition.

Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |

|---|---|---|---|---|---|

| W13 | VEGFR-2 | 1.6 | HGC-27 | 0.36 | nih.gov |

| Compound 1 | VEGF-R2 (Flk-1/KDR) | 20 | - | - | nih.gov |

| Compound 1 | FGF-R1 | 30 | - | - | nih.gov |

| Compound 16f | PDGF-R | 10 | - | - | nih.gov |

Anti-inflammatory Pathways: Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal for anti-inflammatory drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The general structure of many COX-2 inhibitors includes an aromatic ring and a carboxyl group, which are crucial for interacting with the enzyme's active site. rsc.org

While direct studies on 2-Hydroxy-2-(1H-indazol-4-yl)acetic acid are limited, the indole-acetic acid scaffold, structurally related to indazole-acetic acid, is a known framework for COX-2 inhibitors. For example, replacing the C-3 acetic acid moiety in indomethacin (B1671933) has been an effective strategy for enhancing COX-2 inhibitory activity and selectivity. nih.gov This suggests that the acetic acid portion of the molecule is a key determinant of activity. Research on other heterocyclic structures has also yielded potent COX-2 inhibitors. For example, certain 2,5-diaryl-1,3,4-oxadiazoles have shown potent and selective COX-2 inhibition. researchgate.net

A study on 2H-indazole derivatives revealed that some compounds, in addition to their antimicrobial properties, displayed inhibitory activity against human COX-2, suggesting a dual therapeutic potential. mdpi.com

Antimicrobial and Antioxidant Actions

Indazole derivatives have been investigated for their activity against a range of microbial pathogens. Studies on 2H-indazole derivatives have demonstrated their potential as antimicrobial agents. mdpi.com Specifically, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com

In the broader context of heterocyclic acetic acid derivatives, compounds based on a (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide scaffold have been synthesized and evaluated for their antimicrobial activity. mdpi.comnih.gov

Antiprotozoal Activities

Derivatives of the indazole nucleus have shown significant promise as antiprotozoal agents. A series of 2-phenyl-2H-indazole derivatives were synthesized and exhibited potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The study revealed that electron-withdrawing groups on the 2-phenyl ring favored antiprotozoal activity. nih.gov For instance, derivatives substituted with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, and 2-(trifluoromethyl)phenyl showed high potency with IC50 values below 0.050 µM against G. intestinalis. nih.gov

Furthermore, indazole N-oxide derivatives have been synthesized and evaluated for their antichagasic and leishmanocidal properties. uchile.cl These findings underscore the potential of the indazole scaffold in developing new treatments for various parasitic diseases.

**Table 2: Antiprotozoal Activity of Selected 2-Phenyl-2H-Indazole Derivatives against *G. intestinalis***

| Compound | Substituent | IC50 (µM) | Reference |

|---|---|---|---|

| 16 | 2-chlorophenyl | < 0.050 | nih.gov |

| 18 | 2-(methoxycarbonyl)phenyl | < 0.050 | nih.gov |

| 20 | 2-(trifluoromethyl)phenyl | < 0.050 | nih.gov |

| 22 | 2-carboxyphenyl | < 0.050 | nih.gov |

Other Reported Biological Activities (e.g., antiplatelet, enzyme modulation)

The biological scope of indazole derivatives extends to other therapeutic areas, including cardiovascular diseases. Some indazole derivatives have been reported to possess antiplatelet aggregation properties. While specific data for this compound is not available, the broader class of indazoles has been explored for this activity.

In the context of enzyme modulation, the imidazole (B134444) ring, a component of the parent compound of a related series (2-hydroxy-2-(1H-imidazol-4-yl)acetic acid), can coordinate with metal ions in enzyme active sites, leading to their inhibition. The hydroxy and acetic acid groups can also participate in interactions that modulate biological effects.

Cellular and Biochemical Target Identification and Validation

The identification of specific cellular and biochemical targets is crucial for understanding the mechanism of action of these compounds and for their further development.

For the anticancer activity of indazole-acetamide derivatives, VEGFR-2 has been validated as a primary target. nih.gov The potent inhibition of this kinase by compounds like W13 blocks downstream signaling pathways such as the PI3K-Akt-mTOR pathway, leading to reduced cell proliferation, migration, and angiogenesis. nih.gov Similarly, PDGF receptor tyrosine kinases are validated targets for certain indazole-related structures. nih.gov

In the realm of anti-inflammatory actions, cyclooxygenase-2 (COX-2) is the key biochemical target. mdpi.com The inhibitory activity of indazole derivatives against COX-2 validates their potential as anti-inflammatory agents.

For antiprotozoal indazole derivatives, while the precise molecular targets are still under investigation, their activity against parasites like T. cruzi suggests interference with critical biochemical pathways, potentially involving bioreductive processes for N-oxide derivatives. uchile.cl The activity of some 3-phenyl-1H-indazole derivatives as DNA gyrase B inhibitors in bacteria points to another potential class of targets. mdpi.com

The structural features of these molecules, such as the pyrazole-4-acetic acid substructure, have been identified through high-throughput screening as antagonists for the CRTh2 receptor , a target for inflammatory conditions. nih.gov

Enzyme Inhibition Studies (e.g., aromatase enzyme, nitric oxide synthase)

Indazole derivatives have been investigated for their ability to inhibit key enzymes involved in human pathology, notably aromatase and nitric oxide synthase (NOS).

Aromatase Inhibition Aromatase (CYP19) is a critical enzyme in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. Molecular docking studies have been performed on newly synthesized indazole derivatives to evaluate their potential as aromatase inhibitors. In one computational study, several compounds showed good binding affinities toward the aromatase enzyme. For instance, compound 5f exhibited the highest binding energy of -8.0 kcal/mol, forming hydrogen bond contacts with the NH1 and NH2 atoms of the key amino acid residue Arg115. Other derivatives also showed significant binding energies and interactions with active site residues like Arg115 and Met374. Further research into indazole-based compounds has identified derivatives with moderate to strong aromatase inhibition, with some achieving up to 82% enzyme inhibition at a concentration of 1 µM. nih.gov

Nitric Oxide Synthase (NOS) Inhibition Derivatives of indazole are well-documented as inhibitors of nitric oxide synthase (NOS), an enzyme with isoforms that are crucial in both physiological and pathological processes. Studies have shown that various nitro-indazole derivatives can reversibly inhibit both constitutive (from bovine brain) and inducible (from murine macrophages) NOS isoforms. nih.gov The inhibitory potency is influenced by the position of the nitro group, with 7-nitroindazole being a particularly potent inhibitor, displaying an IC50 value of 2.5 µM against the bovine brain enzyme and a Ki value of 1.6 µM against the inducible isoform. nih.gov Another compound, 7-NIBr (3-Br-7-nitroindazole) , is also a known small-molecule inhibitor of NOS. nih.gov The inhibitory mechanism of these indazoles is believed to involve interaction with the heme-iron of the enzyme, which prevents the binding of oxygen, a necessary step for nitric oxide synthesis. nih.gov

| Compound | Target Enzyme | Activity Metric | Value | Source |

|---|---|---|---|---|

| Indazole Derivative 5f | Aromatase | Binding Energy | -8.0 kcal/mol | |

| Indazole Derivative 5g | Aromatase | Binding Energy | -7.7 kcal/mol | |

| Indazole Derivative 5n | Aromatase | Binding Energy | -7.7 kcal/mol | |

| 7-Nitroindazole | Nitric Oxide Synthase (Bovine Brain) | IC50 | 2.5 µM | nih.gov |

| 7-Nitroindazole | Nitric Oxide Synthase (Inducible) | IC50 | 20 µM | nih.gov |

Receptor Binding Assays (e.g., CB1 receptor, 5-HT receptors, CCR4 antagonists)

Derivatives featuring the indazole core have been evaluated for their binding affinity to various G-protein coupled receptors (GPCRs).

CCR4 Antagonists A series of indazole arylsulfonamides has been synthesized and assessed as antagonists for the human CC-chemokine receptor 4 (CCR4). Structure-activity relationship studies revealed that derivatives with methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were among the more potent antagonists. This highlights the potential significance of substitutions at this position, which is the point of attachment for the hydroxyacetic acid group in the parent compound.

CB1 Receptor Agonists The indazole core is a well-known scaffold for synthetic cannabinoid receptor agonists (SCRAs). Research on halogenated indazole SCRAs has provided insight into their in vitro activity at the cannabinoid 1 (CB1) receptor. Studies systematically examining SCRAs with halogen substitutions on the indazole core found that analogs with fluorine at the 5-position generally had the lowest EC50 values, indicating higher potency.

5-HT Receptor Antagonists The indazole nucleus is a structural feature in some serotonin (B10506) (5-HT) receptor antagonists. A notable example is Granisetron , a well-established antiemetic drug that functions as a selective 5-HT3 receptor antagonist. researchgate.net This demonstrates that the indazole scaffold can be effectively incorporated into ligands that bind with high affinity and selectivity to specific serotonin receptor subtypes.

| Compound Class/Example | Receptor Target | Observed Activity | Source |

|---|---|---|---|

| Indazole Arylsulfonamides | CCR4 | Antagonist | |

| Halogenated Indazoles | CB1 | Agonist | |

| Granisetron | 5-HT3 | Antagonist | researchgate.net |

Mechanistic Elucidation at the Molecular Level

Understanding the molecular interactions that drive the biological effects of indazole derivatives is crucial for rational drug design.

Molecular Interactions Leading to Observed Biological Effects

The biological activity of indazole derivatives is underpinned by specific molecular interactions within the binding sites of their targets. For NOS inhibitors like 7-NIBr , crystallographic studies have revealed a novel inactivation mechanism. nih.gov The binding of the inhibitor at the substrate site induces a conformational change in the enzyme, where a key glutamate (B1630785) residue moves towards a heme propionate (B1217596) group. nih.gov This perturbation disrupts the critical interaction between the heme and the cofactor tetrahydrobiopterin, leading to enzyme inactivation. nih.gov The general inhibitory action is also proposed to stem from the indazole's interaction with the heme-iron, which physically blocks oxygen from binding. nih.gov

In the case of aromatase inhibitors, molecular docking simulations predict that the indazole moiety positions itself to form key interactions with active site residues. Hydrogen bonds with amino acids such as Arg115 and additional contacts with residues like Met374 are crucial for the stable binding and inhibitory action of these compounds. For indazole derivatives acting as CCR4 antagonists, studies indicate that they bind to an intracellular allosteric site on the receptor.

Investigation of Intramolecular Interactions

Beyond the direct interactions between a ligand and its target protein, intramolecular interactions within the ligand itself can be critical for maintaining the specific three-dimensional shape (conformation) required for biological activity. X-ray diffraction studies of indazole sulfonamide fragments designed as CCR4 antagonists have suggested the presence of an important intramolecular interaction. This internal interaction is believed to stabilize the "active conformation," the specific spatial arrangement of the molecule that is optimal for binding to the receptor and eliciting the antagonist effect. The presence of functional groups capable of forming such interactions, like hydrogen bonds, can therefore be a key determinant of a compound's potency. nih.gov

Advanced Analytical Characterization and Method Development for 2 Hydroxy 2 1h Indazol 4 Yl Acetic Acid

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Hydroxy-2-(1H-indazol-4-yl)acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present in the molecule. nih.govmdpi.com

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR experiments are crucial for confirming the identity of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the indazole ring, the methine proton on the acetic acid side chain, and the exchangeable protons of the hydroxyl, carboxylic acid, and indazole N-H groups. mdpi.comwiley-vch.de The indazole N-H proton typically appears as a very broad signal at a high chemical shift (δ > 10 ppm). rsc.orgchemicalbook.com The aromatic region will show signals corresponding to the four protons on the indazole ring (H3, H5, H6, and H7). wiley-vch.dechemicalbook.com The methine proton (α-hydroxy proton) would appear as a singlet, while the hydroxyl and carboxylic acid protons are also expected to be singlets that are typically broad and may exchange with deuterium (B1214612) in D₂O. wiley-vch.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected. This includes seven signals for the indazole ring carbons and two for the side-chain carbons (the α-hydroxy carbon and the carbonyl carbon of the carboxylic acid). nih.govrsc.org The carbonyl carbon is characteristically found at a low field (δ > 170 ppm). rsc.org

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Indazole N-H | > 10 (very broad singlet) | - |

| Indazole Aromatic C-H (H3, H5, H6, H7) | 7.0 - 8.2 (multiplets and doublets) | 110 - 142 |

| Side Chain -CH(OH)- | ~5.0-5.5 (singlet) | ~70-75 |

| Side Chain -OH | Variable (broad singlet) | - |

| Carboxylic Acid -COOH | > 11 (very broad singlet) | - |

| Carboxylic Acid C=O | - | > 170 |

Note: Predicted values are based on typical chemical shifts for indazole and hydroxy acid moieties and may vary based on solvent and experimental conditions. wiley-vch.dersc.orgchemicalbook.com

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound. For polar, non-volatile molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are employed, often coupled with liquid chromatography (LC-MS). nih.govnih.gov

This analysis provides the accurate mass of the molecule, which can be used to confirm its elemental composition (C₉H₈N₂O₃). In positive ion mode ([M+H]⁺), the molecule is protonated, while in negative ion mode ([M-H]⁻), it is deprotonated. The formation of common adducts, such as with sodium ([M+Na]⁺), is also frequently observed. nih.gov LC-MS is particularly valuable for purity assessment, as it can separate the main compound from impurities prior to mass analysis.

Predicted ESI-MS Data for this compound (C₉H₈N₂O₃)

| Ion Species | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecule | 193.0557 |

| [M+Na]⁺ | Sodium Adduct | 215.0376 |

| [M-H]⁻ | Deprotonated Molecule | 191.0411 |

| [M+HCOO]⁻ | Formate Adduct | 237.0469 |

Note: Monoisotopic mass of C₉H₈N₂O₃ is 192.0535 u. Predicted m/z values are calculated based on this mass.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent feature would be a very broad trough spanning approximately 2500-3550 cm⁻¹, which arises from the overlapping O-H stretching vibrations of the alcohol and the carboxylic acid groups. nih.govyoutube.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1730 cm⁻¹. nih.govyoutube.com Other notable bands include those for the aromatic C=C and C-H stretching of the indazole ring. nih.gov

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3550 - 2500 | O-H Stretch (very broad) | Alcohol & Carboxylic Acid |

| 3150 - 3000 | C-H Stretch | Aromatic (Indazole) |

| ~1730 - 1700 | C=O Stretch (strong) | Carboxylic Acid |

| 1620 - 1450 | C=C Stretch | Aromatic (Indazole) |

| 1300 - 1200 | C-O Stretch | Alcohol & Carboxylic Acid |

Note: Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample. nih.govyoutube.com

Chromatographic Methods for Isolation, Separation, and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, as well as for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the purity of non-volatile, polar aromatic compounds. nih.gov A reversed-phase HPLC (RP-HPLC) method is most suitable for this molecule. nih.gov The method would typically use a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., water with a small amount of an acid like phosphoric or formic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) allows for the efficient elution and separation of the target compound from more or less polar impurities. nih.govhelixchrom.comsielc.com Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the indazole ring exhibits strong absorbance (e.g., 210 nm or 254 nm).

Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Note: These parameters provide a starting point for method development and may require optimization. helixchrom.com

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity (due to the hydroxyl and carboxylic acid groups) and low volatility prevent it from being vaporized at temperatures compatible with GC analysis without thermal decomposition. nih.govjfda-online.com

Therefore, chemical derivatization is a mandatory prerequisite for GC analysis. nih.govjfda-online.com The most common approach is silylation, which involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). marinelipids.caphenomenex.comlmaleidykla.lt This reaction replaces the active hydrogens on the hydroxyl, carboxylic acid, and indazole N-H groups with non-polar trimethylsilyl (B98337) (TMS) groups. youtube.comphenomenex.com The resulting TMS-derivatized molecule is significantly more volatile and thermally stable, making it suitable for GC analysis, typically with detection by a Flame Ionization Detector (FID) or Mass Spectrometer (MS). marinelipids.cabme.hu

Proposed GC Method for Derivatized Analyte

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS, or MSTFA |

| Reaction | Heat at 70-80 °C for 30-60 min |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5MS) |

| Injector Temperature | ~280 °C |

| Oven Program | Temperature gradient (e.g., 80 °C to 290 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Note: Anhydrous conditions are critical for a successful silylation reaction. marinelipids.calmaleidykla.lt

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the presence of the compound in mixtures, and assessing purity by detecting the presence of starting materials or by-products.

A typical TLC method for this compound would involve using a silica (B1680970) gel plate as the stationary phase. The choice of mobile phase is critical for achieving good separation. Given the polar nature of the carboxylic acid and hydroxyl groups, a polar solvent system is required. A mixture of a non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) with a polar solvent such as methanol (B129727) is often effective. The addition of a small amount of acetic or formic acid to the mobile phase can improve the spot shape of the carboxylic acid by suppressing its ionization, which otherwise can lead to tailing. researchgate.net

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic indazole ring. For enhanced visualization, various staining reagents can be employed. A potassium permanganate (B83412) stain is a general-purpose oxidizing agent that reacts with the hydroxyl group, appearing as a yellow or brown spot on a purple background. Another suitable reagent is a vanillin/sulfuric acid solution, which upon heating, can produce colored spots with compounds containing hydroxyl groups.

A hypothetical TLC experiment for assessing the purity of a synthesized batch of this compound is detailed in the table below.

Table 1: Hypothetical Thin Layer Chromatography (TLC) Parameters for this compound

| Parameter | Condition/Value |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane:Methanol:Acetic Acid (90:9:1, v/v/v) |

| Sample Preparation | 1 mg/mL solution in Methanol |

| Application Volume | 2 µL |

| Development | In a saturated chamber until the solvent front is 1 cm from the top |

| Visualization | 1. UV light at 254 nm2. Potassium Permanganate stain |

| Expected Rf Value | ~0.45 |

| Impurity Rf Values | e.g., Starting material at ~0.70, by-product at ~0.20 |

Hyphenated Techniques (e.g., HPLC-MS, HPLC-NMR, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the definitive identification and quantification of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method for the analysis of this compound. Reversed-phase HPLC would be the method of choice, utilizing a C18 column. The mobile phase would likely consist of a gradient of water and a polar organic solvent like acetonitrile or methanol, with an acid modifier such as formic acid to ensure good peak shape and ionization efficiency. nih.gov

Mass spectrometric detection, particularly with an electrospray ionization (ESI) source, would provide molecular weight information and fragmentation patterns. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for structural confirmation. For instance, the loss of water (H₂O) from the hydroxyl group and the loss of the carboxylic acid group (COOH) are expected fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and low volatility. Therefore, derivatization is often necessary to convert the polar functional groups (hydroxyl and carboxylic acid) into less polar, more volatile derivatives, for example, through silylation or esterification. mdpi.comresearchgate.netnih.gov Following derivatization, the compound can be separated on a non-polar or medium-polarity capillary column and analyzed by the mass spectrometer. The resulting mass spectrum will provide a unique fragmentation pattern that can be used for identification.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) is a powerful technique for unambiguous structure elucidation of components in a mixture. After separation by HPLC, the eluent flows through an NMR flow cell where ¹H NMR and other NMR spectra can be acquired. This allows for the direct correlation of a chromatographic peak with its detailed structural information, which is invaluable for identifying impurities and degradation products without the need for their isolation.

Table 2: Postulated HPLC-MS Parameters and Expected Data

| Parameter | Condition/Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| MS Detector | Q-TOF Mass Spectrometer |

| Ionization Mode | ESI Positive and Negative |

| Expected [M+H]⁺ (m/z) | 207.0662 |

| Expected [M-H]⁻ (m/z) | 205.0516 |

| Key MS/MS Fragments | Loss of H₂O, loss of CO₂, loss of CH₂COOH |

Crystallographic Studies for Absolute Stereochemistry and Conformation

Crystallographic studies are the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformational preferences in the solid state.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is the most powerful technique for obtaining a detailed three-dimensional molecular structure. To perform this analysis, a high-quality single crystal of this compound must be grown. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision. This allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the crystal lattice. google.comresearchgate.net

For a chiral molecule like this compound, which has a stereocenter at the carbon bearing the hydroxyl and carboxylic acid groups, XRD analysis can determine the absolute stereochemistry (R or S configuration) if a heavy atom is present in the structure or by using anomalous dispersion effects. The analysis also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For instance, the carboxylic acid and hydroxyl groups are likely to participate in a network of hydrogen bonds.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° |

| Volume | 953 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.44 g/cm³ |

| Key Hydrogen Bonds | O-H···N (hydroxyl to indazole N)O-H···O (carboxylic acid dimer) |

| Absolute Configuration | Determined as (R) or (S) at C2 |

Future Research Directions and Translational Perspectives

Emerging Synthetic Strategies and Reaction Innovations

The synthesis of functionalized indazoles is a dynamic area of research, with numerous methods being developed to create diverse derivatives with improved biological activities. nih.govbenthamscience.com For a compound like 2-Hydroxy-2-(1H-indazol-4-yl)acetic acid, future synthetic strategies will likely focus on efficiency, selectivity, and the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Late-stage functionalization of the indazole core via C-H activation has emerged as a powerful tool. rsc.orgresearchgate.netresearchgate.net This approach allows for the direct introduction of various substituents onto the indazole ring, bypassing the need for pre-functionalized starting materials. rsc.org Transition-metal-catalyzed reactions, particularly with rhodium and iridium, have shown success in the C-H functionalization of 2-aryl-2H-indazoles, leading to the formation of complex polycyclic structures. rsc.orgnih.gov Furthermore, radical C-H functionalization presents a metal-free alternative for introducing acyl and other groups at the C3 position of the indazole ring. rsc.org The use of 1H-indazole N-oxides as synthetic intermediates also offers a versatile route to C3-functionalized indazoles. thieme-connect.com

These emerging synthetic methodologies could be adapted for the derivatization of this compound, enabling the creation of a library of analogues for biological screening.

Table 1: Emerging Synthetic Strategies for Indazole Derivatives

| Synthetic Strategy | Description | Potential Application for this compound | Key References |

| C-H Functionalization | Direct introduction of functional groups onto the indazole core, often catalyzed by transition metals. | Modification of the benzene (B151609) ring portion of the indazole scaffold to explore SAR. | rsc.orgresearchgate.netresearchgate.net |

| Radical C3-Functionalization | Metal-free methods for introducing acyl and other groups at the C3 position. | Introduction of diverse substituents at the C3 position to modulate biological activity. | rsc.org |

| Use of 1H-Indazole N-Oxides | Versatile intermediates for the synthesis of C3-functionalized 1H-indazoles. | A potential route for the synthesis and derivatization of the target compound. | thieme-connect.com |

| Transition-Metal-Catalyzed Annulation | Construction of polycyclic indazole derivatives through sequential C-H activation and cyclization. | Creation of conformationally constrained analogues to enhance target binding affinity. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.govspringernature.com For this compound, these computational tools can be instrumental in predicting its biological activities, identifying potential off-targets, and guiding the design of more potent and selective derivatives.

Generative deep learning models can propose novel molecular structures with desired properties, offering a powerful approach for de novo design. acs.org These models can be trained on large datasets of known active compounds to learn the complex relationships between chemical structure and biological function. acs.org For instance, an in silico high-throughput screening campaign, guided by the X-ray structure of a target protein, was successfully used to identify and optimize indazole-based inhibitors of ULK1, a kinase involved in autophagy. nih.govnih.govmedsci.cnkisti.re.kr

Table 2: Applications of AI and Machine Learning in Drug Discovery

| Application | Description | Relevance to this compound | Key References |

| De Novo Design | Generative models propose novel chemical structures with desired properties. | Generation of new indazole derivatives with potentially improved activity and selectivity. | acs.org |

| In Silico Screening | Computational screening of virtual compound libraries against a biological target. | Prioritization of derivatives of the target compound for synthesis and testing. | nih.govnih.govmedsci.cnkisti.re.kr |

| Property Prediction | ML models predict physicochemical and pharmacokinetic properties. | Early assessment of the "drug-likeness" of designed analogues. | nih.gov |

| Synthesis Prediction | AI tools suggest viable synthetic routes for novel compounds. | Planning the efficient synthesis of prioritized derivatives. | asiaresearchnews.com |

Novel Biological Target Identification and Validation Approaches

A crucial step in the development of any new therapeutic agent is the identification and validation of its biological target(s). wjbphs.comtechnologynetworks.comucl.ac.uk For a novel compound like this compound, a variety of modern techniques can be employed to elucidate its mechanism of action.

Chemical proteomics is a powerful approach for identifying the protein targets of small molecules directly in a complex biological system. mdpi.comnih.gov This can be achieved using affinity-based methods, where the compound is immobilized on a solid support to capture its binding partners, or through "label-free" quantitative proteomics techniques that detect changes in protein stability or abundance upon compound treatment. nih.govacs.orgdocumentsdelivered.com For example, the Swiss Target Prediction tool was used to suggest potential tyrosine kinase targets for a series of synthesized indazole derivatives. nih.gov

Once a potential target is identified, its role in the compound's biological effects must be validated. technologynetworks.comnih.gov This can involve genetic techniques, such as CRISPR-Cas9-mediated gene knockout or RNA interference, to confirm that modulation of the target protein phenocopies the effects of the compound. wjbphs.com Pharmacological validation using known inhibitors or activators of the target can also provide strong evidence for its involvement. wjbphs.com

Table 3: Methods for Biological Target Identification and Validation

| Method | Description | Application for this compound | Key References |

| Chemical Proteomics | Identification of protein-small molecule interactions in a proteome-wide manner. | Unbiased identification of the direct binding targets of the compound. | mdpi.comnih.govharvard.edu |

| In Silico Target Prediction | Computational methods to predict potential targets based on compound structure. | Generation of initial hypotheses for the compound's mechanism of action. | nih.gov |

| Genetic Validation | Using techniques like CRISPR or RNAi to modulate target expression. | Confirming the functional role of a putative target in the compound's activity. | wjbphs.com |

| Pharmacological Validation | Using known modulators of a putative target to mimic or block the compound's effects. | Providing orthogonal evidence for target engagement and functional relevance. | wjbphs.com |

Development of Advanced Analytical Methodologies for Complex Biological Systems

To understand the pharmacokinetic and pharmacodynamic properties of this compound, the development of sensitive and specific analytical methods for its quantification in complex biological matrices is essential. alwsci.comnih.govmdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. alwsci.comresearchgate.net High-resolution mass spectrometry (HRMS) can be particularly useful for identifying unknown metabolites. alwsci.com In addition to mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about metabolites without the need for extensive sample preparation. alwsci.comnih.gov

Biosensors represent an emerging technology for real-time monitoring of drug concentrations and their interactions with biological targets. longdom.orgresearchgate.netfastercapital.comresearchgate.nettandfonline.com These devices can be based on various principles, including electrochemical, optical, and acoustic signal transduction, and can be designed to detect specific drug-target binding events or changes in cellular metabolism. longdom.orgfastercapital.com The development of a biosensor for this compound could enable high-throughput screening of its interactions with potential targets and facilitate personalized medicine approaches in the future. fastercapital.com

Table 4: Advanced Analytical Methodologies

| Methodology | Description | Application for this compound | Key References |

| LC-MS/MS | A highly sensitive and selective technique for quantifying small molecules in complex mixtures. | Pharmacokinetic studies and quantification of the compound and its metabolites in biological samples. | alwsci.commdpi.comresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides precise mass measurements for the identification of unknown compounds. | Identification of novel metabolites of the target compound. | alwsci.com |

| NMR Spectroscopy | Provides detailed structural information of molecules in solution. | Structural elucidation of metabolites. | alwsci.comnih.gov |

| Biosensors | Devices that use a biological recognition element to detect a specific analyte. | Real-time monitoring of drug-target interactions and high-throughput screening. | longdom.orgresearchgate.netfastercapital.comresearchgate.nettandfonline.com |

Q & A

Q. What are the recommended methods for synthesizing 2-Hydroxy-2-(1H-indazol-4-yl)acetic acid?

Synthesis typically involves coupling indazole derivatives with glyoxylic acid under acidic or catalytic conditions. For example, trifluoroacetic acid (TFA) and dimethylformamide (DMF) are common solvents for ester hydrolysis and intermediate activation, as demonstrated in analogous hydroxy-acetic acid syntheses . Reaction optimization may include temperature control (e.g., 25°C for mild hydrolysis) and stoichiometric adjustments to minimize side products .

Q. How is structural elucidation performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and stereochemistry . Complementary techniques like IR and mass spectrometry (MS) validate functional groups and molecular weight .

Q. What analytical methods assess purity and identity?

High-performance liquid chromatography (HPLC) and melting point analysis are critical. For example, purity ≥98% is confirmed via HPLC with UV detection, while melting points (e.g., 131–134°C for analogous compounds) ensure consistency . Infrared (IR) spectra authenticate carboxyl and hydroxyl groups .

Q. How can titration methods determine acidity constants (pKa)?

Potentiometric or spectrophotometric titration with a strong base (e.g., NaOH) identifies equivalence points. Phenolphthalein is suitable for basic endpoints, but systematic errors (e.g., indicator volume, air bubbles) require calibration against standards .

Advanced Research Questions

Q. How are data contradictions resolved between spectroscopic and crystallographic results?

Discrepancies in NMR/IR vs. SC-XRD data may arise from dynamic effects (e.g., tautomerism) or crystal packing. Multi-technique validation (e.g., variable-temperature NMR) and SHELX refinement with high-resolution data improve accuracy . For example, SHELXL’s robust algorithms resolve thermal motion artifacts in crystallographic models .

Q. What strategies optimize enantiomeric resolution of the compound’s chiral center?

Enzymatic or bacterial hydrolysis (e.g., using Pseudomonas spp.) achieves stereoselective resolution, as demonstrated for structurally similar hydroxy-acetic acids . Chiral stationary phases in HPLC or capillary electrophoresis further separate enantiomers .

Q. How do solvent systems influence crystallization efficiency?

Polar aprotic solvents (e.g., acetonitrile) enhance solubility, while slow evaporation in mixed solvents (e.g., acetone/water) promotes crystal nucleation. Evidence from mandelic acid derivatives shows that solubility profiles (e.g., freely soluble in acetone) guide solvent selection .

Q. What computational tools predict physicochemical properties?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics (MD) simulations model solubility and stability. PubChem-derived SMILES and InChI keys enable database mining for analogous compounds .

Data Interpretation and Troubleshooting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.